Methyl 4-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 4-amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 2’ position, an amino group at the 4 position, and a carboxylate ester group at the 3 position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction parameters are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the nitro group results in an amino derivative.
Scientific Research Applications
Methyl 4-amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylate is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Methyl 4-amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylate exerts its effects involves interactions with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The biphenyl core provides a rigid structure that can fit into binding sites of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure but lacks the amino and carboxylate groups.
Methyl 4-amino-2-methoxybenzoate: Contains a similar functional group arrangement but on a single benzene ring.
Uniqueness
Methyl 4-amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylate is unique due to its combination of functional groups on a biphenyl scaffold, which provides distinct chemical reactivity and biological activity compared to other biphenyl derivatives.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 2-amino-5-(2-methoxyphenyl)benzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-14-6-4-3-5-11(14)10-7-8-13(16)12(9-10)15(17)19-2/h3-9H,16H2,1-2H3 |
InChI Key |
SYZQMOBKJVOPOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
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